

# N-Biotinyl-L-cysteine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Biotinyl-L-cysteine*

Cat. No.: *B15549560*

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An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Biotinylated Cysteine Derivative in Research and Drug Development

**N-Biotinyl-L-cysteine** is a biotinylated derivative of the essential amino acid L-cysteine, playing a pivotal role in contemporary biochemical and cellular research. This molecule uniquely combines the strong and specific binding properties of biotin with the reactive thiol group of cysteine, making it an invaluable tool for protein labeling, purification, and interaction studies. This technical guide provides a detailed overview of **N-Biotinyl-L-cysteine**, including its synthesis, physicochemical properties, and key applications, with a focus on experimental protocols and data for researchers, scientists, and drug development professionals.

## Core Properties and Data

**N-Biotinyl-L-cysteine** is characterized by its molecular structure, which incorporates a biotin moiety linked to the alpha-amino group of L-cysteine. This structure allows for the highly specific and strong non-covalent interaction with avidin and streptavidin, a cornerstone of many biotechnological applications.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	[1]
Molecular Weight	347.45 g/mol	[1]
CAS Number	151009-85-7	[1]
Appearance	White to off-white powder	-
Solubility	Soluble in aqueous buffers	-
Storage	Store at -20°C for long-term stability	-

The binding affinity of the biotin moiety to streptavidin is exceptionally high, with a dissociation constant (K<sub>d</sub>) in the femtomolar range, making this interaction practically irreversible under many experimental conditions.

Interaction	Dissociation Constant (K <sub>d</sub> )	Reference
Biotin - Streptavidin	~1 x 10 <sup>-14</sup> M	[2]

## Synthesis of N-Biotinyl-L-cysteine

The synthesis of **N-Biotinyl-L-cysteine** is typically achieved through the reaction of L-cysteine with an activated biotin derivative, most commonly a biotin N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine of L-cysteine under mild conditions to form a stable amide bond.

## Experimental Protocol: Synthesis of N-Biotinyl-L-cysteine

Materials:

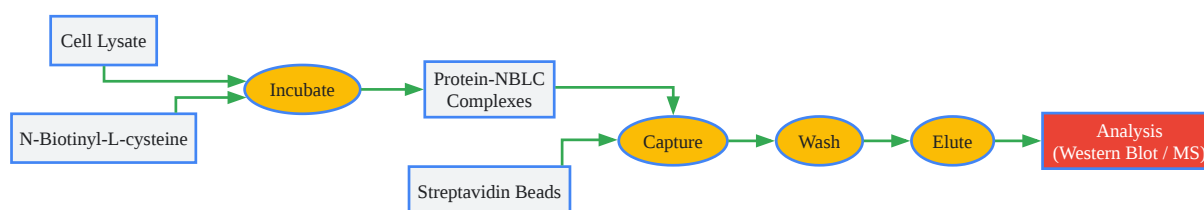
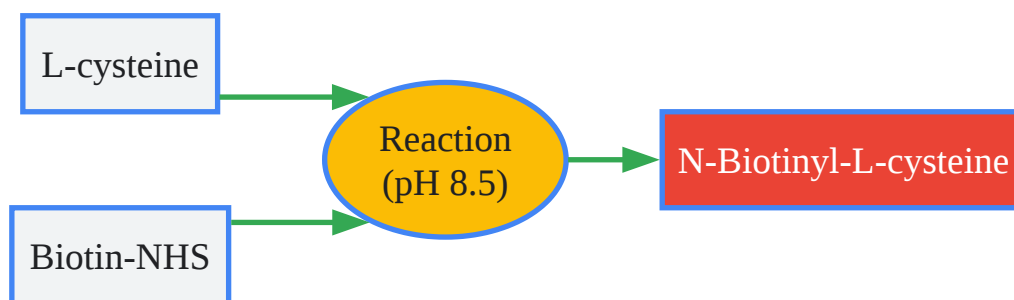
- L-cysteine
- Biotin-NHS (N-hydroxysuccinimide ester of biotin)

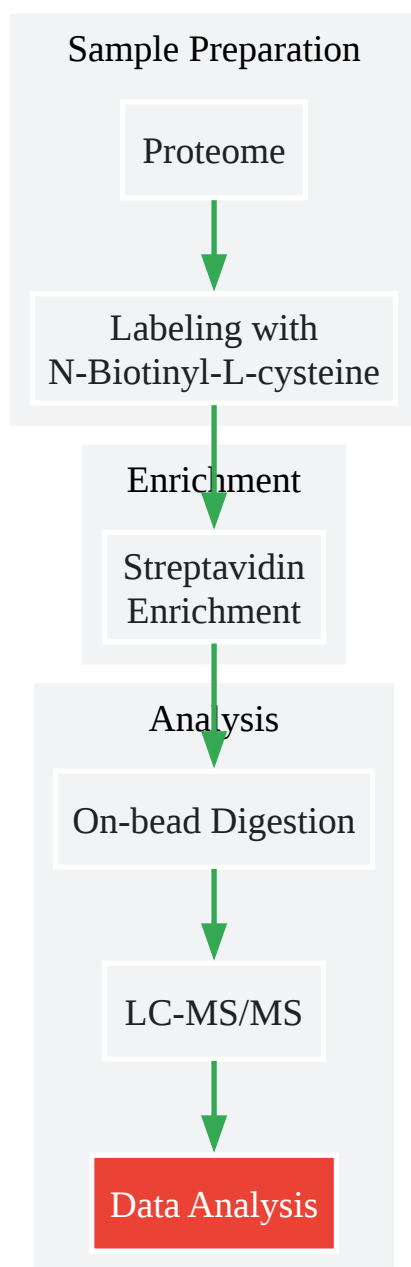
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 8.5)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

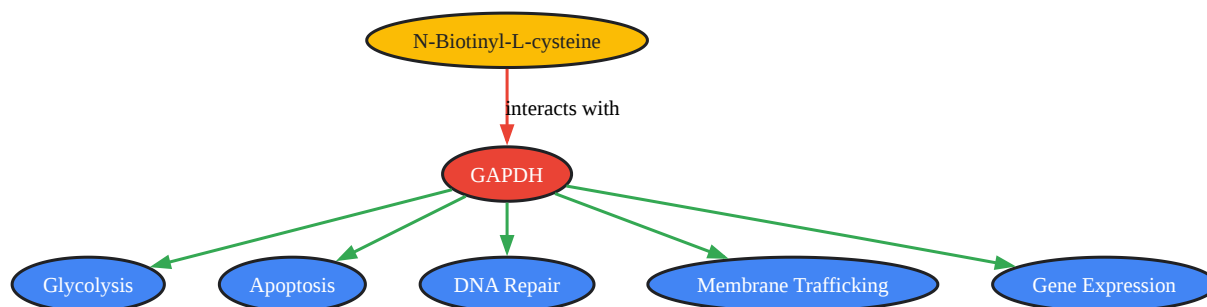
Procedure:

- **Dissolution of L-cysteine:** Dissolve L-cysteine in 0.1 M sodium bicarbonate buffer (pH 8.5). The basic pH is crucial to deprotonate the amino group of L-cysteine, making it nucleophilic.
- **Preparation of Biotin-NHS solution:** Dissolve Biotin-NHS in a minimal amount of DMF or DMSO.
- **Reaction:** Slowly add the Biotin-NHS solution to the L-cysteine solution with constant stirring. The molar ratio of Biotin-NHS to L-cysteine should be approximately 1.1:1 to ensure complete reaction of the cysteine.
- **Incubation:** Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
- **Quenching (Optional):** The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted Biotin-NHS.
- **Acidification and Extraction:** Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This protonates the carboxylic acid group of the product, making it more soluble in organic solvents. Extract the product with ethyl acetate.
- **Washing and Drying:** Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure **N-Biotinyl-L-cysteine**.
- Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).







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## References

- 1. N-Biotinyl-L-cysteine, 151009-85-7 | BroadPharm [broadpharm.com]
- 2. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
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